4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one
Description
4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is known for its unique structural features, which include a chromen-2-one core substituted with hydroxy, methoxy, and phenyl groups
Properties
Molecular Formula |
C25H20O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]chromen-2-one |
InChI |
InChI=1S/C25H20O5/c1-29-18-11-7-10-17(14-18)20(15-21(26)16-8-3-2-4-9-16)23-24(27)19-12-5-6-13-22(19)30-25(23)28/h2-14,20,27H,15H2,1H3 |
InChI Key |
ZHRHQHWXSJKWCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)C2=CC=CC=C2)C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with 3-methoxybenzaldehyde and acetophenone under basic conditions. The reaction typically proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the desired chromen-2-one derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to enhance yield and purity.
Chemical Reactions Analysis
4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or quinone derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
4-hydroxy-3-methoxyphenylacetonitrile: This compound has a similar hydroxy and methoxy substitution pattern but differs in its acetonitrile group.
3-(4-hydroxy-3-methoxyphenyl)propionic acid: This compound shares the hydroxy and methoxy groups but has a propionic acid moiety instead of the chromen-2-one core.
1-propiovanillone: This compound has a similar methoxyphenyl group but differs in its propiovanillone structure.
The uniqueness of this compound lies in its chromen-2-one core, which imparts distinct chemical and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
